N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine
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Overview
Description
N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine is an organic compound characterized by the presence of an ethyl group, a trifluoromethylsulfonyl group, and two amine groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Ethylation: The amine groups are ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Trifluoromethylsulfonylation: Finally, the compound is treated with trifluoromethanesulfonyl chloride in the presence of a base like triethylamine to introduce the trifluoromethylsulfonyl group.
Industrial Production Methods
Industrial production of N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The amine groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-[(trifluoromethyl)sulfonyl]aniline
- N-ethyl-2,4-diaminobenzene
- 4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine
Uniqueness
N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine is unique due to the combination of its ethyl and trifluoromethylsulfonyl groups, which confer distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-N-ethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-2-14-8-5-6(3-4-7(8)13)17(15,16)9(10,11)12/h3-5,14H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXVGQDUYFTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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